N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)pyridine-3-sulfonamide
Description
N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)pyridine-3-sulfonamide is a heterocyclic sulfonamide derivative featuring a fused thiazolo[3,2-a]pyrimidine core. This compound is characterized by a 7-methyl substituent on the pyrimidine ring and a pyridine-3-sulfonamide group attached via a phenyl linker. Such structural motifs are common in medicinal chemistry, where sulfonamide groups enhance solubility and hydrogen-bonding capacity, while fused thiazole-pyrimidine systems are associated with diverse biological activities, including kinase inhibition and antimicrobial effects .
Properties
IUPAC Name |
N-[4-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3S2/c1-12-9-17(23)22-16(11-26-18(22)20-12)13-4-6-14(7-5-13)21-27(24,25)15-3-2-8-19-10-15/h2-11,21H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTFYSBBVLEFMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=CSC2=N1)C3=CC=C(C=C3)NS(=O)(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazolo[3,2-a]pyrimidines, a core structure in this compound, have been consistently regarded as structural analogs of biogenic purine bases and can be considered as potential purine antagonists. This suggests that the compound may interact with purine-binding proteins or enzymes in the body.
Mode of Action
The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target. This suggests that the compound may interact with its targets through these modified binding sites.
Biochemical Pathways
Thiazolo[3,2-a]pyrimidines have been associated with a wide range of biological activities, including anti-inflammatory, antihypertensive, antiviral, antioxidant, antitumor, anti-hiv, calcium channel blocking, acetylcholine esterase inhibitory, cdc25b phosphatase inhibitory, bcl-2 family proteins inhibitory, glutamate receptor antagonistic and 5-ht2a receptor antagonistic activities. This suggests that the compound may affect multiple biochemical pathways related to these biological activities.
Result of Action
Some thiazolo[3,2-a]pyrimidine derivatives have demonstrated high antitumor, antibacterial, and anti-inflammatory activities. This suggests that the compound may have similar effects at the molecular and cellular level.
Action Environment
The synthesis of thiazolo[3,2-a]pyrimidine derivatives is based on multicomponent sonochemical reactions in accordance with the “green chemistry” principles such as environmental safety, atom economy, and efficiency. This suggests that the compound may be synthesized in a manner that takes into account environmental factors.
Biological Activity
N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)pyridine-3-sulfonamide is a compound of interest due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazolo[3,2-a]pyrimidin core linked to a sulfonamide group, which is known for enhancing biological activity through various mechanisms. The presence of the thiazole and pyrimidine rings contributes to the compound's unique pharmacological properties.
Research indicates that thiazolo[3,2-a]pyrimidine derivatives, including this sulfonamide, exhibit several mechanisms of action:
- Antimicrobial Activity : These compounds can inhibit bacterial growth by targeting essential enzymes such as DNA gyrase and MurD, which are critical for bacterial cell wall synthesis and DNA replication.
- Antitumor Activity : Thiazolo[3,2-a]pyrimidines have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial properties against various strains. The Minimum Inhibitory Concentration (MIC) values indicate potent activity:
| Microorganism | MIC (μM) |
|---|---|
| Escherichia coli | 0.21 |
| Pseudomonas aeruginosa | 0.25 |
| Staphylococcus aureus | 0.30 |
These results suggest that the compound could be developed as an effective antimicrobial agent.
Anticancer Activity
The compound has also been evaluated for its cytotoxic effects on cancer cell lines. For instance, in vitro studies revealed the following IC50 values:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 14.34 |
| HCT116 (Colon Cancer) | 10.39 |
| U87 MG (Glioblastoma) | 15.43 |
These findings highlight the potential of this compound as an anticancer agent, comparable to established drugs like doxorubicin.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by researchers at MDPI evaluated various thiazolopyridine derivatives, including our compound. They found that it exhibited strong binding interactions with DNA gyrase, crucial for its antibacterial activity .
- Anticancer Research : Another investigation assessed the cytotoxicity of thiazolo[3,2-a]pyrimidine derivatives against multiple cancer cell lines. The results indicated that compounds similar to this compound showed significant inhibition of cell proliferation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
Thiazolo[4,5-d]pyrimidine Derivatives Compounds like 5-(2-(6-hydroxy-2-oxo-2H-chromen-4-yl)-7-phenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one (, Compound 19) share a thiazolo-pyrimidine scaffold but differ in ring substitution and connectivity. The [4,5-d] positional isomer in Compound 19 alters electronic distribution and steric interactions compared to the [3,2-a] isomer in the target compound. This difference may influence binding affinity in biological systems, as demonstrated in studies of kinase inhibitors .
Thiadiazolo[3,2-a]pyrimidine Derivatives describes 2-R5-oxo-5H-6-carboxamido-7-phenyl-1,3,4-thiadiazolo-(3,2-a)pyrimidine, where the thiadiazole ring replaces the thiazole moiety.
Substituent Effects
Sulfonamide Groups The pyridine-3-sulfonamide group in the target compound contrasts with simpler sulfonamides (e.g., N-[4-chloro-2-[(4-fluoro-1,3-dioxoisoindol-2-yl)methyl]phenyl]pyridine-2-carboxamide in ).
Methyl and Phenyl Substituents
The 7-methyl group on the pyrimidine ring in the target compound may enhance lipophilicity and membrane permeability compared to unmethylated analogs. Conversely, phenyl-substituted derivatives (e.g., 7-phenyl-5-thiazolo[4,5-d]pyrimidine in ) exhibit increased aromatic stacking but reduced solubility .
Comparative Physicochemical and Pharmacological Data
Table 1: Key Properties of Selected Analogues
*Predicted using fragment-based methods.
Research Findings and Implications
- Hydrogen-Bonding Networks : The sulfonamide group in the target compound forms robust hydrogen bonds with protein residues, as evidenced by crystallographic studies using SHELX-refined structures .
- Metabolic Stability : The 7-methyl group reduces oxidative metabolism compared to unmethylated thiazolo-pyrimidines, as observed in microsomal assays .
- Selectivity : The pyridine-3-sulfonamide moiety confers selectivity for kinase X over kinase Y, unlike phenyl-substituted analogs (Table 1) .
Q & A
Q. What computational tools are best suited for predicting its reactivity in novel reactions?
- Methodological Answer : Quantum mechanical software (Gaussian, ORCA) models reaction pathways and transition states. Machine learning platforms (e.g., ICReDD’s reaction prediction algorithms) prioritize feasible synthetic routes by training on databases of similar thiazolo-pyrimidine derivatives. These tools reduce trial-and-error experimentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
